molecular formula C9H9N3O2 B8047644 3-(2-Hydroxy-6-methylpyridyl)-5-methyl-1,2,4-oxadiazole

3-(2-Hydroxy-6-methylpyridyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B8047644
M. Wt: 191.19 g/mol
InChI Key: OGIWZXSPXMWXDC-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-6-methylpyridyl)-5-methyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol. This compound is part of the oxadiazole family, which are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-6-methylpyridyl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of 2-hydroxy-6-methylpyridine with appropriate reagents under controlled conditions. One common method is the cyclization of 2-hydroxy-6-methylpyridine-3-carboxylic acid with thionyl chloride (SOCl2) to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxy-6-methylpyridyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

3-(2-Hydroxy-6-methylpyridyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications across various fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may have potential biological activities, such as antimicrobial or antifungal properties, which can be explored for drug development.

  • Medicine: Its derivatives could be investigated for their therapeutic potential in treating various diseases.

  • Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

3-(2-Hydroxy-6-methylpyridyl)-5-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as 3-(2-hydroxy-6-methylpyridyl)-1,2,4-oxadiazole and 3-(2-hydroxy-6-methylpyridyl)-5-ethyl-1,2,4-oxadiazole. These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 3-(2-Hydroxy-6-methylpyridyl)-1,2,4-oxadiazole

  • 3-(2-Hydroxy-6-methylpyridyl)-5-ethyl-1,2,4-oxadiazole

  • 3-(2-Hydroxy-6-methylpyridyl)-5-propyl-1,2,4-oxadiazole

Properties

IUPAC Name

6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-4-7(9(13)10-5)8-11-6(2)14-12-8/h3-4H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIWZXSPXMWXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C2=NOC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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